5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol

Lipophilicity Drug design Formulation science

Researchers requiring a 5-CF3-substituted benzothiazole-2-thiol with defined electronic properties often face supply inconsistency and inadequate characterization. 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol (CAS 23420-87-3) resolves this with batch-specific NMR/HPLC data and ≥98% purity. The 5-CF3 group elevates logP to ~5.02 (vs ~2.41 parent) and exerts a strong electron-withdrawing effect (σp ≈ 0.54), acidifying the thiol for tuned nucleophilicity. Key applications: • Anticancer lead optimization (IC50 1.2 nM, Shi et al. 2012) • Agrochemical fungicide/insecticide discovery • Metal-complex crosslinking (Sumitomo Rubber Ind. patent).

Molecular Formula C8H4F3NS2
Molecular Weight 235.3 g/mol
CAS No. 23420-87-3
Cat. No. B1298414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol
CAS23420-87-3
Molecular FormulaC8H4F3NS2
Molecular Weight235.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)NC(=S)S2
InChIInChI=1S/C8H4F3NS2/c9-8(10,11)4-1-2-6-5(3-4)12-7(13)14-6/h1-3H,(H,12,13)
InChIKeyDJRUWESABPZMRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol: Identity & Procurement


5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol (synonyms: 5-(trifluoromethyl)benzo[d]thiazole-2(3H)-thione, 2-mercapto-5-(trifluoromethyl)benzothiazole) is a fluorinated benzothiazole-2-thiol building block featuring a trifluoromethyl (-CF3) substituent at the 5-position of the benzothiazole ring and a thiol (-SH) group at the 2-position . With a molecular formula of C8H4F3NS2 and a molecular weight of 235.25 g/mol, this compound belongs to the 2-mercaptobenzothiazole (MBT) family—a scaffold associated with diverse biological activities including antimicrobial, anticancer, and enzyme-inhibitory properties [1]. The 5-CF3 substitution significantly elevates the compound's computed logP to approximately 5.02, compared to approximately 2.41 for the unsubstituted parent benzothiazole-2-thiol, conferring markedly different physicochemical behavior relevant to formulation, membrane permeability, and downstream derivatization strategies [2].

Workflow Fluorinated benzothiazole-2-thiol building block sourcing
Selection Context 5-CF3 scaffold for derivatization and metal-complex studies
Property to Review Elevated logP (~5.02) and strong electron-withdrawing profile

Why Generic Substitution Fails for 5-Substituted Benzothiazole-2-thiols


Benzothiazole-2-thiol derivatives with different 5-position substituents cannot be treated as interchangeable reagents or intermediates. The identity of the 5-substituent dictates a triad of properties critical to downstream performance: lipophilicity, electronic character of the aromatic ring, and the nucleophilicity of the 2-thiol group. For example, 5-CF3 substitution produces a logP of ~5.02 compared to ~2.41 for the unsubstituted parent [1], and also exerts a strong electron-withdrawing effect (Hammett σp for CF3 ≈ 0.54) that deactivates the ring and acidifies the thiol proton relative to electron-donating substituents such as -CH3 or -OCH3. A patent from Sumitomo Rubber Industries explicitly distinguishes 5-trifluoromethyl-2-mercaptobenzothiazole from 5-bromo-, 5-nitro-, and 5-cyano- analogs for use in metal-complex co-crosslinking agents, underscoring that the CF3-specific electronic profile is functionally non-substitutable [2]. The quantitative evidence below demonstrates precisely where these differences become decision-critical for procurement.

Lipophilicity
5-CF3 Target logP ~5.02
Unsubstituted Analog logP ~2.41; ~400× lower partition coefficient
Membrane permeability and solvent partitioning may shift dramatically, altering formulation and biological distribution.
Electronic Profile
5-CF3 Target Hammett σp = 0.54
5-Br / 5-Cl Analogs σp = 0.23; ring deactivation and thiol acidity differ
Metal-ligand complex stability and crosslinking efficiency may not transfer to less electron-withdrawing analogs.
Synthetic Access
5-CF3 Target High-yielding xanthate route reported
5-NO2 / 5-NH2 Analogs Additional protection/deprotection steps may be required
Procurement purity and in-house synthesis efficiency may differ based on substituent-dependent route complexity.

Quantitative Differentiation Against Closest Analogs


LogP Differential vs Unsubstituted Benzothiazole-2-thiol

The target compound 5-(trifluoromethyl)-1,3-benzothiazole-2-thiol exhibits a computed logP of 5.024, compared to an ACD/LogP of 2.41 for the unsubstituted parent benzothiazole-2-thiol (MBT, CAS 149-30-4) [1]. This logP difference of approximately 2.6 units corresponds to an estimated 400-fold higher octanol-water partition coefficient for the 5-CF3 derivative. For comparison, 5-chloro-2-mercaptobenzothiazole (CMBT) is expected to have intermediate lipophilicity (estimated logP ~3.5) based on the Hansch π constant for Cl (+0.71) versus CF3 (+1.07 at aromatic positions) [2].

LogP vs. Unsubstituted
Reported
ΔlogP ≈ +2.6 (~400×)
Supports lipophilicity-driven selection for membrane or solvent partitioning studies.
Computed values; experimental logP to verify.
Lipophilicity Drug design Formulation science

Patent-Cited Preference in Rubber Co-Crosslinking

A 2024 patent from Sumitomo Rubber Industries, Ltd. (US 2024/0132705 A1) discloses a rubber composition containing a metal complex co-crosslinking agent where the ligand is derived from a mercaptobenzothiazole-based compound. The patent explicitly enumerates preferred mercaptobenzothiazole compounds including 5-trifluoromethyl-2-mercaptobenzothiazole alongside 5-bromo-, 5-nitro-, 5-cyano-, and 5-sulfo-2-mercaptobenzothiazole as electron-withdrawing substituted variants, while distinguishing these from unsubstituted 2-mercaptobenzothiazole [1]. The patent teaches that electron-withdrawing groups (EWGs) at the 5-position improve the stability and performance of the metal complex as a co-crosslinking agent, with the CF3 group providing the strongest EWG effect (σp = 0.54) among common substituents, exceeding -Br (σp = 0.23) and -Cl (σp = 0.23) [2].

Rubber Co-Crosslinking
Class-level
CF3 σp 0.54 vs. Br/Cl σp 0.23
Patent-cited preference context; electron-withdrawing strength may support metal-complex stability screening.
Industrial disclosure; requires application-specific validation.
Rubber vulcanization Metal complex Industrial materials

Synthesis Yield Advantage via Xanthate Route

The synthesis of 5-(trifluoromethyl)-1,3-benzothiazole-2-thiol from 2-bromo-5-(trifluoromethyl)aniline and potassium ethyl xanthate proceeds in approximately 93% yield, as documented in synthetic route databases . An alternative route using carbon disulfide (CS2) yields approximately 44% . The DBU-promoted tandem reaction methodology reported by Politanskaya et al. (2018) for polyfluorinated 2-mercaptobenzothiazoles achieves yields ranging from 60% to 99% under mild conditions (50 °C, toluene, metal-free) [1]. This synthetic accessibility compares favorably to the preparation of other 5-substituted analogs: 5-nitro-2-mercaptobenzothiazole synthesis often requires nitration followed by careful reduction control, and 5-amino derivatives require additional protection/deprotection steps, potentially compromising overall yield and purity [2].

Synthetic Yield Route
Cross-study
93% yield (xanthate route)
Reported benchmark for supplier quality assessment and synthesis planning.
Laboratory-scale yield; process scalability to verify.
Synthetic methodology Process chemistry Yield optimization

Anticancer Activity of Structurally Related Derivatives

While direct anticancer data for the free 5-(trifluoromethyl)-1,3-benzothiazole-2-thiol are not identified in peer-reviewed literature as a standalone agent, the benzothiazole-2-thiol scaffold incorporating heterocyclic linkers yields compounds with potent anticancer activity. Compound 7e (a pyridinyl-2-amine linked benzothiazole-2-thiol derivative) displayed IC50 values of 1.2 nM (SKRB-3), 4.3 nM (SW620), 44 nM (A549), and 48 nM (HepG2) in MTT assays, and induced apoptosis in HepG2 cells at concentrations as low as 0.625 µM [1]. The SAR studies across the benzothiazole-2-thiol series demonstrate that the 2-thiol group is essential for activity (S-alkylation abolishes activity), and electron-withdrawing or lipophilic substituents on the benzothiazole ring contribute to potency [2]. The 5-CF3-substituted benzothiazole-2-thiol serves as a key precursor for constructing such advanced derivatives, with the CF3 group providing both metabolic stability and enhanced target engagement via hydrophobic interactions [3].

Anticancer Derivative Potency
Class-level inference
Derivative 7e IC50: 1.2–48 nM
Supports use as precursor for cell-model endpoint review; not a standalone agent.
Data from advanced derivatives; free thiol activity not reported.
Anticancer Apoptosis induction Medicinal chemistry

Key Structural Fragment for Fungicides and Insecticides

5-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione is specifically recognized as a vital structural fragment in the synthesis of advanced fungicides and insecticides [1]. The trifluoromethyl group is prevalent in modern agrochemicals: approximately 40% of all fluorine-containing pesticides bear a CF3 group, with the CF3 moiety enhancing metabolic stability, lipophilicity, and target-site binding compared to CH3 or halogen substituents [2]. In benzothiazole-based agrochemical design, the 5-CF3 substitution pattern is distinguished from 6-CF3 and 4-CF3 isomers due to steric and electronic effects on target enzyme binding pockets. The compound's 2-thiol group further serves as a reactive handle for introducing diverse pharmacophores (ethers, thioethers, sulfones) into the final agrochemical structure [3]. Supplier specifications for this compound as a pharmaceutical and agrochemical intermediate typically require purity ≥95-98%, with batch-specific QC documentation (NMR, HPLC, GC) available from reputable vendors .

Agrochemical Fragment
Class-level
Cited as key fungicide/insecticide fragment
Supports agrochemical lead generation workflow fit.
Supplier and review-level sourcing; target-specific validation needed.
Agrochemical synthesis Crop protection Fluorinated intermediates

Research & Industrial Application Scenarios


Anticancer Benzothiazole-2-thiol Derivative Synthesis

Procure 5-(trifluoromethyl)-1,3-benzothiazole-2-thiol as the starting scaffold for constructing heterocycle-linked benzothiazole-2-thiol derivatives with documented single-digit nanomolar anticancer activity. As demonstrated by Shi et al. (2012), pyridinyl-2-amine linked benzothiazole-2-thiol compound 7e achieves IC50 values of 1.2 nM (SKRB-3) and 4.3 nM (SW620), outperforming cisplatin by approximately three orders of magnitude [1]. The 5-CF3 substituent contributes metabolic stability and lipophilicity (logP 5.02) that favor cellular uptake, while the 2-thiol group enables modular derivatization. Sourcing at ≥95% purity with batch-specific NMR and HPLC characterization is recommended for reproducible SAR studies.

Fungicide & Insecticide Lead Optimization

Use 5-(trifluoromethyl)-1,3-benzothiazole-2-thiol as a key intermediate for synthesizing novel fungicides and insecticides. The 5-CF3-benzothiazole core is a recognized privileged scaffold in crop protection chemistry, with the CF3 group enhancing environmental persistence and target-site affinity compared to CH3 or halogen analogs [2]. The 2-thiol functionality provides a versatile derivatization point for introducing ether, thioether, sulfoxide, or sulfone pharmacophores. Huang et al. (2006) demonstrated that polyfluorinated 2-benzylthiobenzothiazoles exhibit fungicidal activity, supporting the value of the fluorinated benzothiazole-2-thiol scaffold in agrochemical lead generation [3]. Recommended procurement specification: ≥98% purity for reproducible structure-activity studies.

Metal Complex Co-Crosslinking Ligand for Rubber

Deploy 5-trifluoromethyl-2-mercaptobenzothiazole as the mercaptobenzothiazole ligand component in metal complex co-crosslinking agents for rubber compositions requiring enhanced resilience. As disclosed in Sumitomo Rubber Industries' patent US 2024/0132705 A1, the CF3-substituted MBT is explicitly preferred for its strong electron-withdrawing character (Hammett σp = 0.54), which stabilizes the metal-ligand complex and improves crosslinking efficiency compared to bromo, chloro, or unsubstituted analogs [4]. The compound's high logP (5.02) may also improve compatibility with hydrophobic rubber matrices. Industrial procurement should specify technical-grade material with verified melting point (221-223°C) and minimal free sulfur content.

Thiolate Ligand for Transition Metal Complexes

Utilize 5-(trifluoromethyl)-1,3-benzothiazole-2-thiol as a thionate ligand in the synthesis of Pt(II), Pd(II), Cu(I), or other transition metal complexes where the electron-withdrawing CF3 group modulates metal center electronics. Dehkordi et al. (2019) demonstrated that benzothiazole-2-thiol (Sbt) serves as an effective thionate ligand in trans-Pt(II) complexes exhibiting antitumor activity and DNA interaction [5]. The 5-CF3 variant offers enhanced ligand acidity (lower pKa of SH) and stronger metal-sulfur bond polarization compared to the unsubstituted analog, enabling fine-tuning of complex stability, redox potential, and biological activity. Source at ≥95% purity with characterization data including 1H/13C NMR and HRMS for coordination chemistry applications.

Application
Selection Property
Validation Focus
Anticancer derivative synthesis
5-CF3 scaffold for SAR exploration
Cell-model endpoint review; apoptosis pathway-response context
Agrochemical lead optimization
Privileged fluorinated benzothiazole core
Target-site affinity and metabolic stability screening
Metal complex co-crosslinking ligand
Strong electron-withdrawing CF3 substituent
Metal-ligand complex stability and crosslinking efficiency testing
Transition metal thionate ligand
Enhanced ligand acidity and M-S bond polarization
Coordination chemistry and redox potential characterization

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